2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole
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Overview
Description
2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that features both benzothiophene and thiophene rings, along with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Nitration: The benzothiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the 1,3,4-oxadiazole ring.
Coupling with Thiophene: The final step involves coupling the nitrobenzothiophene with a thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at positions on the thiophene and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Halogenated Compounds: From halogenation reactions.
Sulfonated Compounds: From sulfonation reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the heterocyclic rings might facilitate binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole: Lacks the thiophene ring.
2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl ring instead of a thiophene ring.
2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-furyl)-1,3,4-oxadiazole: Contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of both benzothiophene and thiophene rings in 2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole may confer unique electronic properties, making it particularly interesting for applications in organic electronics and as a potential therapeutic agent.
Properties
IUPAC Name |
2-(5-nitro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O3S2/c18-17(19)9-3-4-10-8(6-9)7-12(22-10)14-16-15-13(20-14)11-2-1-5-21-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWUDZIGXXUDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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